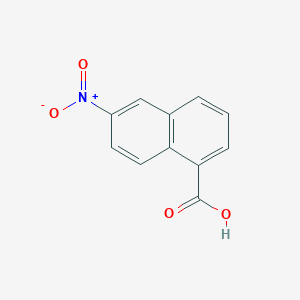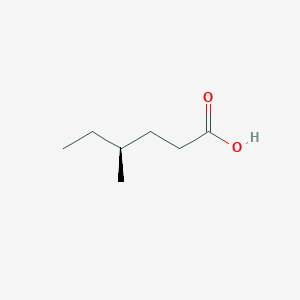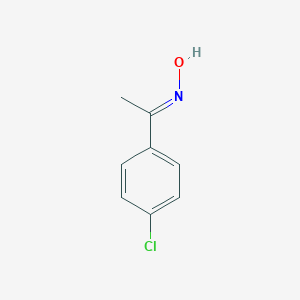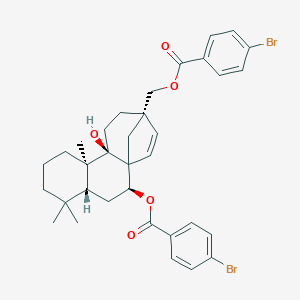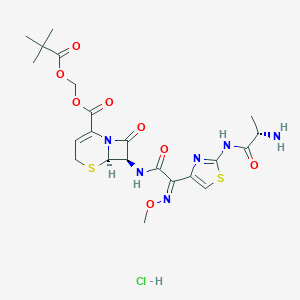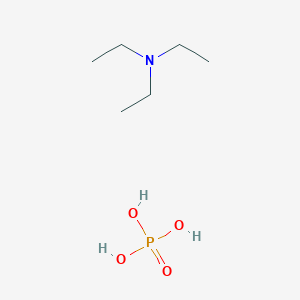
(2R)-2-propyloxirane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: (2R)-2-Propyloxirane can be synthesized through several methods, including:
Asymmetric Epoxidation: One common method involves the asymmetric epoxidation of allylic alcohols using chiral catalysts. For example, the Sharpless epoxidation method uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.
Halohydrin Formation and Cyclization: Another method involves the formation of a halohydrin intermediate from propylene oxide and subsequent cyclization using a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale asymmetric epoxidation processes. These processes are optimized for high yield and enantioselectivity, ensuring the production of the desired chiral epoxide.
化学反応の分析
Types of Reactions: (2R)-2-Propyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of β-substituted alcohols, ethers, and thioethers.
Ring-Opening Reactions: Acidic or basic conditions can induce ring-opening reactions, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: this compound can be oxidized to form corresponding carbonyl compounds or reduced to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols in the presence of a suitable solvent.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: β-substituted alcohols, ethers, and thioethers.
Ring-Opening Reactions: Diols or other functionalized compounds.
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
科学的研究の応用
(2R)-2-Propyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its reactivity and chirality make it valuable in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the mechanisms of epoxide hydrolases.
Industry: It is used in the production of fine chemicals, polymers, and as a precursor for various functional materials.
作用機序
The mechanism of action of (2R)-2-propyloxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed hydrolysis or nucleophilic substitution.
類似化合物との比較
(S)-2-Propyloxirane: The enantiomer of (2R)-2-propyloxirane, with similar chemical properties but opposite chirality.
Ethylene Oxide: A simpler epoxide with a two-membered carbon chain, used extensively in industrial applications.
Propylene Oxide: A three-membered epoxide with a methyl group, used in the production of polyurethanes and other polymers.
Uniqueness: this compound is unique due to its chiral nature and the presence of a propyl group, which imparts distinct reactivity and selectivity in chemical reactions. Its enantiomeric purity and specific reactivity make it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
(2R)-2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)

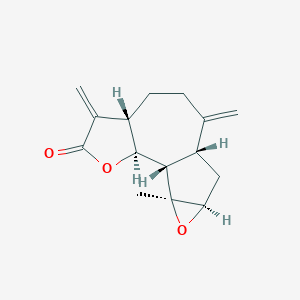
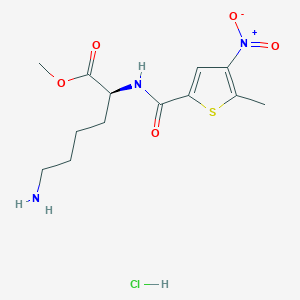
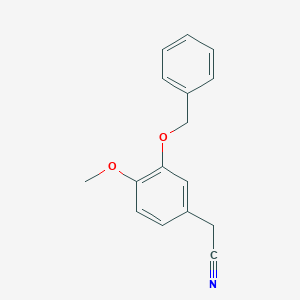

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
